molecular formula C8H12N2O2 B13981399 ethyl 3-(1H-pyrazol-4-yl)propanoate

ethyl 3-(1H-pyrazol-4-yl)propanoate

Cat. No.: B13981399
M. Wt: 168.19 g/mol
InChI Key: URELVRSFMFFBSB-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1H-pyrazol-4-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a mixture of ethyl acetoacetate, hydrazine hydrate, and an aldehyde is heated to form the pyrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-(1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3-(1H-pyrazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

URELVRSFMFFBSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNN=C1

Origin of Product

United States

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